molecular formula C17H23BrN2O3S B4881860 N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide CAS No. 433244-83-8

N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide

Cat. No. B4881860
CAS RN: 433244-83-8
M. Wt: 415.3 g/mol
InChI Key: JCBJFKFSOZUXJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of N1-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide, related compounds have been synthesized using DMSO–allyl bromide as a reagent for atom economic one-pot N-allylation and bromination .

Scientific Research Applications

Antimicrobial Activity

Compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.

Antioxidant Activity

These compounds have also been tested for antioxidant activity through various assays . This indicates that the compound could potentially be used in the development of antioxidant drugs or supplements.

Toxicity Studies

The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This suggests that it could be used in environmental toxicity studies.

Synthesis of Medium-Sized N-Heterocycles

A synthetic strategy based on sequential application of aza-Claisen rearrangement, C–H functionalization, C–N coupling and cyclization as key steps has been developed for the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance . This suggests that the compound could be used as a precursor in the synthesis of these heterocycles.

Nitrile Synthesis

An observation of N-to-C 1,3-sulfonyl shift was made when examining these aza-Claisen rearrangements thermally. This represents a useful approach to nitrile synthesis .

Vinyl Imidate Formation

Another set of tandem sigmatropic rearrangements, leading to vinyl imidate formation, was uncovered . This suggests that the compound could be used in the synthesis of vinyl imidates.

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3S/c1-2-12-19-17(21)13-20(15-6-4-3-5-7-15)24(22,23)16-10-8-14(18)9-11-16/h2,8-11,15H,1,3-7,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBJFKFSOZUXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156721
Record name 2-[[(4-Bromophenyl)sulfonyl]cyclohexylamino]-N-2-propen-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-prop-2-en-1-ylglycinamide

CAS RN

433244-83-8
Record name 2-[[(4-Bromophenyl)sulfonyl]cyclohexylamino]-N-2-propen-1-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433244-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Bromophenyl)sulfonyl]cyclohexylamino]-N-2-propen-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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